3-Bromo-6-phenylpyridazine
Description
Significance of Pyridazine (B1198779) Scaffolds in Heterocyclic Chemistry Research
Pyridazines, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in the field of heterocyclic chemistry. researchgate.net Their unique physicochemical properties, such as weak basicity, a high dipole moment, and the capacity for dual hydrogen-bonding, make them attractive scaffolds in drug design and materials science. nih.gov The pyridazine ring is often considered a valuable substitute for a phenyl ring, offering reduced lipophilicity and different electronic characteristics. researchgate.netnih.gov
The significance of the pyridazine core is underscored by its presence in a wide array of biologically active molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, antibacterial, antifungal, and antituberculosis properties. researchgate.netresearchgate.net Furthermore, their applications extend to agriculture, where they have been utilized as herbicides and plant growth factors. researchgate.net The versatility of the pyridazine nucleus allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to interact with diverse biological targets. scirp.org This adaptability has led to the development of numerous synthetic methodologies aimed at constructing and modifying the pyridazine scaffold. researchgate.net
Strategic Role of Halogenated Pyridazines as Versatile Synthetic Intermediates
Within the broader class of pyridazine derivatives, halogenated pyridazines have emerged as exceptionally versatile intermediates in organic synthesis. mountainscholar.org The presence of a halogen atom (F, Cl, Br, I) on the electron-deficient pyridazine ring provides a highly valuable reactive handle for further molecular elaboration. mdpi.com This feature is crucial for the regioselective functionalization of the heterocyclic core. mountainscholar.org
The primary utility of halopyridazines lies in their participation in transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the position of halogenation. mdpi.comlibretexts.orgwikipedia.org The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step in the catalytic cycles of these reactions, often allowing them to proceed under mild conditions without the need for highly specialized or expensive ligands. mdpi.com The differential reactivity of various halogens (I > Br > Cl) can also be exploited for sequential, site-selective functionalization of di- or polyhalogenated pyridazines, offering a powerful strategy for building molecular complexity. wikipedia.org
Overview of 3-Bromo-6-phenylpyridazine within the Context of Halodiazine Reactivity and Utility
This compound is a key representative of the halogenated pyridazine class, embodying the synthetic potential of these building blocks. Its structure features a phenyl group at the C6 position and a bromine atom at the C3 position, offering a specific site for chemical modification. The bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex, substituted 6-phenylpyridazine derivatives.
The reactivity of this compound is primarily dictated by the C-Br bond, which is susceptible to palladium-catalyzed transformations. It is an ideal substrate for Suzuki-Miyaura reactions to introduce new aryl or heteroaryl groups, Sonogashira couplings to install alkyne moieties, and Buchwald-Hartwig aminations to form carbon-nitrogen bonds. wikipedia.orgwikipedia.orgacs.org The strategic placement of the phenyl group can influence the electronic properties and steric environment of the molecule, which can be advantageous in designing target compounds with specific therapeutic or material properties. The synthesis of related structures, such as 3-chloro-6-phenylpyridazine, typically involves the cyclocondensation of a β-aroyl propionic acid with hydrazine (B178648) hydrate, followed by chlorination. ptfarm.pl This highlights the accessibility of the core 6-phenylpyridazine scaffold, from which the bromo derivative can be obtained. The study of related dihalogenated phenylpyridazines, like 3-chloro-5-bromo-6-phenylpyridazine, has also provided insights into the regioselectivity of cross-coupling reactions on this scaffold, where reactions can be directed to the more reactive C-Br bond. rsc.orgresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14959-34-3 | novachemistry.com |
| Molecular Formula | C₁₀H₇BrN₂ | novachemistry.com |
| Molecular Weight | 235.08 g/mol | novachemistry.com |
| Purity | >97% | novachemistry.com |
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridazine Scaffolds
| Reaction Type | Halopyridazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | 3-Chloro-5-bromo-6-phenylpyridazine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Chloro-5-aryl-6-phenylpyridazine | rsc.org |
| Suzuki-Miyaura | 3-Amino-6-chloropyridazine | (Hetero)arylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 3-Amino-6-(hetero)arylpyridazine | researchgate.net |
| Sonogashira | 5-Bromo-6-phenylpyridazin-3(2H)-one | Terminal alkyne | Pd-catalyst / CuI | 5-Alkynyl-6-phenylpyridazin-3(2H)-one | mdpi.com |
| Buchwald-Hartwig | Aryl Bromide | Amine | [Pd₂(dba)₃] / BINAP / NaOBuᵗ | Aryl Amine | chemspider.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZFKAFYPNJUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458383 | |
| Record name | 3-Bromo-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14959-34-3 | |
| Record name | 3-Bromo-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 3 Bromo 6 Phenylpyridazine
Established Synthetic Routes to Halopyridazines and Analogues
The synthesis of halopyridazines, including 3-Bromo-6-phenylpyridazine, has been approached through various established methods. These generally involve the construction of the pyridazine (B1198779) ring followed by halogenation or the functionalization of a pre-existing pyridazine core.
General Approaches for Halodiazine Synthesis
The preparation of halodiazines can be broadly categorized into two main strategies:
Cyclization Reactions: This approach involves the construction of the pyridazine ring from acyclic precursors. A common method is the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine (B178648). researchgate.net
Functionalization of Diazines: This strategy starts with a pre-formed diazine ring which is then functionalized. Methods include nucleophilic substitution, ortho-metalation, and cross-coupling reactions like Suzuki, Stille, and Sonogashira. researchgate.net
The synthesis of 3-chloro-6-phenylpyridazine, a related halopyridazine, can be achieved by reacting 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one with phosphorus(V) oxychloride. ptfarm.pl The resulting 3-chloropyridazine (B74176) can be a precursor for further modifications. ptfarm.pl Additionally, various 3-alkynylpyridazines have been synthesized via cross-coupling reactions of 3-halopyridazines with monosubstituted acetylenes using a Pd(PPh₃)₂Cl₂-CuI catalyst. jst.go.jp
Improved Preparative Procedures for this compound and Related Halodiazine Starting Materials
Recent advancements have focused on improving the efficiency and selectivity of these synthetic routes. For instance, a Lewis acid-mediated inverse electron-demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers provides a practical route to functionalized pyridazines, including 3-bromo-pyridazines. organic-chemistry.org This method is noted for its high regiocontrol and mild reaction conditions. organic-chemistry.org
The direct synthesis of this compound can be approached through methods analogous to those for similar structures. For example, the synthesis of 2-Bromo-6-phenylpyridine often utilizes a Suzuki-Miyaura cross-coupling reaction between 2,6-dibromopyridine (B144722) and phenylboronic acid. A similar strategy could be envisioned for the synthesis of this compound starting from a suitable dihalopyridazine.
Advanced Synthetic Strategies Utilizing Organometallic Chemistry
Organometallic chemistry offers powerful tools for the regioselective functionalization of pyridazine rings, enabling the synthesis of complex derivatives.
Regioselective Metalation Protocols
Metalation, the replacement of a hydrogen atom with a metal, is a key step in many functionalization reactions. The regioselectivity of this process is crucial for synthesizing specific isomers.
Directed ortho-metalation (DoM) is a powerful technique where a functional group on the aromatic ring directs the metalation to an adjacent position. The aryl O-carbamate group is one of the most effective directing groups in DoM chemistry. nih.gov The general process involves treating a substrate with a strong base, such as an alkyllithium or a lithium amide, at low temperatures. nih.gov
The regioselective lithiation of unsymmetrical pyridazines has been explored, though with moderate success in some cases. researchgate.net The use of hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be effective for the metalation of some diazines, but often requires very low temperatures and short reaction times to avoid nucleophilic addition. acs.org For 3-phenylpyridazine, directed ortho-metalation using TMPLi has been reported. researchgate.net
Zincation has emerged as a milder and more chemoselective alternative to lithiation for the deprotonation of sensitive heterocycles like pyridazines. hw.ac.uk Mixed lithium-zinc bases, such as (TMP)₃ZnLi·TMEDA, have been used for the deprotonation of pyridazine, followed by trapping with electrophiles like iodine to yield 3-iodopyridazine. acs.orgacs.org
The regioselectivity of pyridazine metalation can be significantly influenced by Lewis acids. For example, the use of BF₃·OEt₂ as a Lewis acid can direct the zincation of pyridazine to the C3 position (ortho). nih.govdntb.gov.ua This is attributed to the Lewis acid coordinating to the pyridazine nitrogen, which increases the acidity of the adjacent C-H bond. hw.ac.uk More recent methods have reported the regioselective zincation of pyridazines at the 3-position using bimetallic bases like TMPZnX·LiX (X = Cl, Br) under mild conditions without the need for additives. nih.gov This approach offers unprecedented regioselectivity compared to using LiTMP or Zn(TMP)₂ alone. nih.gov
Below is a table summarizing various metalation conditions for pyridazine and related compounds:
| Substrate | Base/Reagent | Conditions | Product | Yield (%) | Reference |
| Pyridazine | ZnCl₂·TMEDA, LiTMP | THF, reflux | 3-Iodopyridazine | Good | acs.org |
| Pyridazine | TMPZnCl·LiCl, BF₃·OEt₂ | THF | 3-Zincated pyridazine | - | hw.ac.uk |
| Pyridazine | TMPZnX·LiX (X=Cl, Br) | 25-70 °C | 3-Zincated pyridazine | - | nih.gov |
| 3-Phenylpyridazine | TMPLi | - | Ortho-metalated product | - | researchgate.net |
Directed Ortho-Metalation and Lithiation Conditions
Functionalization via Deprotonated Intermediates
The generation of carbanionic species through the deprotonation of the pyridazine ring is a key strategy for the introduction of a wide array of functional groups. In the case of this compound, the electronic properties of the heterocyclic core and the influence of the substituents dictate the regioselectivity of deprotonation and the subsequent reactivity of the resulting organometallic intermediates. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring lowers the pKa of the ring protons, making them susceptible to removal by strong bases. imperial.ac.uk
The deprotonation of pyridazine derivatives can be achieved using strong bases such as lithium diisopropylamide (LDA) or by metal-halogen exchange. vulcanchem.comscribd.com For this compound, direct deprotonation is expected to occur at the positions most activated by the nitrogen atoms and not occupied by the bromo or phenyl substituents. The positions C-4 and C-5 are the most likely candidates for deprotonation due to their proximity to the electron-withdrawing nitrogen atoms. The resulting anionic intermediate is a potent nucleophile that can react with a variety of electrophiles to yield functionalized products.
The table below summarizes the expected outcomes of the functionalization of this compound via its deprotonated intermediates with various electrophiles, based on the general reactivity of pyridazine systems.
Table 1: Functionalization of this compound via Deprotonated Intermediates
| Entry | Electrophile | Reagent/Conditions | Expected Product |
| 1 | Alkyl Halide (R-X) | 1. LDA, THF, -78 °C; 2. R-X | 3-Bromo-4-alkyl-6-phenylpyridazine |
| 2 | Aldehyde (RCHO) | 1. LDA, THF, -78 °C; 2. RCHO | 1-(3-Bromo-6-phenylpyridazin-4-yl)-1-alkanol |
| 3 | Ketone (R₂CO) | 1. LDA, THF, -78 °C; 2. R₂CO | 2-(3-Bromo-6-phenylpyridazin-4-yl)-2-propanol |
| 4 | Carbon Dioxide (CO₂) | 1. LDA, THF, -78 °C; 2. CO₂ | This compound-4-carboxylic acid |
| 5 | Disulfide (RSSR) | 1. LDA, THF, -78 °C; 2. RSSR | 3-Bromo-6-phenyl-4-(alkylthio)pyridazine |
This data is representative of typical reactions of deprotonated pyridazines and is provided for illustrative purposes.
The choice of base and reaction conditions is crucial for the successful generation of the deprotonated intermediate and subsequent functionalization. The use of a strong, non-nucleophilic base like LDA at low temperatures helps to prevent competing side reactions, such as nucleophilic attack on the pyridazine ring. The reactivity of the deprotonated species is a powerful tool for the synthesis of novel this compound derivatives with potential applications in medicinal chemistry and materials science. Further research into the specific conditions required for the selective deprotonation and functionalization of this compound would be beneficial for expanding its synthetic utility.
Reactivity Profile and Derivatization Chemistry of 3 Bromo 6 Phenylpyridazine
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. organic-chemistry.org For 3-Bromo-6-phenylpyridazine, this is primarily achieved through transition metal-catalyzed cross-coupling reactions and reactions with organometallic reagents. These methods allow for the introduction of various substituents onto the pyridazine (B1198779) ring, leading to a diverse array of derivatives.
Transition Metal-Catalyzed Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. sci-hub.se Palladium-catalyzed methodologies, in particular, have proven to be highly effective for the functionalization of pyridazine derivatives. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds between aryl or vinyl halides and boronic acids, catalyzed by a palladium complex. sci-hub.se This reaction has been successfully applied to pyridazine systems. For instance, the regioselective arylation at the 4-position of 4-bromo-6-chloro-3-phenylpyridazine (B1280439) has been achieved using a Suzuki cross-coupling reaction, demonstrating the utility of this method for creating pharmacologically relevant pyridazine derivatives. thieme-connect.com The reactivity of the halogen in these couplings generally follows the trend I > Br > Cl. researchgate.net
The Stille coupling reaction, which pairs organotin compounds with various organic halides, is another important palladium-catalyzed method. libretexts.org While specific examples involving this compound are less common in the literature, the general applicability of Stille coupling to heteroaryl halides suggests its potential for the derivatization of this compound. researchgate.net
Below is a table summarizing representative conditions for Suzuki-Miyaura reactions involving bromopyridazine derivatives.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | Not specified | rsc.org |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Not specified | rsc.org |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | Not specified | 67 | rsc.org |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | Not specified | thieme-connect.com |
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This step is often the rate-determining step and is influenced by the nature of the halide, with the reactivity order being I > Br > Cl. researchgate.netnih.gov
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki-Miyaura reaction) transfers its organic group to the Pd(II) complex. This step can be influenced by the base and solvent used.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The choice of ligand coordinated to the palladium center is crucial, as it can influence the catalyst's reactivity and selectivity. beilstein-journals.org For instance, in some dihalopyridazine systems, ligand tuning can reverse the inherent selectivity of the Suzuki-Miyaura reaction. rsc.org
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Stille)
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Reagents)
Organometallic reagents like Grignard and organolithium reagents are potent nucleophiles and strong bases used to form carbon-carbon bonds. mnstate.edumasterorganicchemistry.com Their reactions with halo-pyridazines can lead to the formation of substituted pyridazine derivatives.
Grignard reagents (RMgX) are formed by reacting an alkyl or aryl halide with magnesium metal. mnstate.edu While their direct cross-coupling with this compound is a plausible synthetic route, the literature more commonly describes their use in reactions catalyzed by transition metals like nickel or palladium, especially for coupling with other halogenated heterocycles. researchgate.net
Organolithium reagents (RLi), which are generally more reactive than Grignard reagents, can also be used for the synthesis of substituted pyridines. masterorganicchemistry.comrsc.org For example, phenyllithium (B1222949) has been shown to react with 3-substituted pyridines to yield phenylated products. cdnsciencepub.com The reaction of this compound with an organolithium reagent could potentially lead to either direct substitution of the bromine atom or addition to the pyridazine ring, depending on the reaction conditions and the specific organolithium reagent used.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridazine. libretexts.org The presence of electron-withdrawing nitrogen atoms in the pyridazine ring facilitates this type of reaction.
Direct Nucleophilic Aromatic Substitution on the Pyridazine Ring
In direct nucleophilic aromatic substitution, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this reaction to occur on an aryl halide, the ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub
Studies on related halopyridazines have shown that nucleophiles such as amines can displace a halogen atom to form aminopyridazine derivatives. nih.gov For example, 3-halo-2-aminopyridines undergo palladium-catalyzed C,N-cross coupling with various amines. nih.gov While this is a catalyzed reaction, it highlights the potential for nucleophilic substitution at the C3 position of the pyridazine ring.
The general mechanism for SNAr involves two steps:
Addition: The nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. libretexts.org
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub
Metal-Mediated Nucleophilic Functionalization
The functionalization of pyridazine rings through metal-mediated reactions is a key strategy for creating diverse molecular architectures. In the case of bromo-substituted pyridazines, such as this compound and its derivatives, palladium-catalyzed cross-coupling reactions are particularly prominent. These reactions facilitate the introduction of new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position.
One of the most utilized methods is the Suzuki-Miyaura cross-coupling reaction. This reaction has been effectively used for the regioselective arylation of brominated pyridazines. For instance, studies on 4-bromo-6-chloro-3-phenylpyridazine have demonstrated that arylation can be selectively achieved at the 4-position using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. thieme-connect.comthieme-connect.com This selectivity highlights the difference in reactivity between the bromo and chloro substituents, with the bromo group being more susceptible to oxidative addition to the palladium(0) catalyst. This approach provides a pathway to a variety of pharmacologically relevant pyridazine derivatives. thieme-connect.comthieme-connect.comresearchgate.net
The general conditions for such Suzuki-Miyaura reactions often involve a mixture of a solvent like DME and water, with the reaction heated at reflux. thieme-connect.com The choice of catalyst and reaction conditions can be crucial. For instance, palladium-based catalysts with bulky phosphine (B1218219) ligands have proven effective for coupling chloroarenes, which are typically less reactive than their bromo counterparts. researchgate.net
Beyond Suzuki-Miyaura coupling, other metal-catalyzed reactions like Sonogashira and Buchwald-Hartwig couplings have also been employed to further diversify the functionalities on the pyridazine core, starting from 3-bromo-pyridazines. organic-chemistry.org These methods allow for the introduction of alkynyl and amino groups, respectively, significantly expanding the synthetic utility of these bromo-substituted heterocycles. organic-chemistry.org
The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of a related bromophenylpyridazine derivative.
| Reactant | Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Product | Yield (%) |
| 5-Bromo-3-chloro-6-phenylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (3:1) | 90 °C | 6-Chloro-3,4-diphenylpyridazine | 90 |
| 5-Bromo-3-chloro-6-phenylpyridazine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (3:1) | 90 °C | 6-Chloro-4-(4-methylphenyl)-3-phenylpyridazine | 95 |
| 5-Bromo-3-chloro-6-phenylpyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (3:1) | 90 °C | 6-Chloro-4-(4-methoxyphenyl)-3-phenylpyridazine | 95 |
Data sourced from Sotelo & Raviña (2007). thieme-connect.com
Bromine Atom Reactivity (e.g., Reduction, Radical Reactions)
The bromine atom in this compound is a key functional group that can undergo various transformations, including reduction and participation in radical reactions.
Reduction: The bromo substituent can be removed through reductive dehalogenation. A common method for this is catalytic hydrogenation, for example, using palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265) (HCOONH₄) in methanol. thieme-connect.com This reaction effectively replaces the bromine atom with a hydrogen atom, yielding the corresponding debrominated pyridazine.
Radical Reactions: The carbon-bromine bond in bromo-substituted aromatic and heteroaromatic compounds can undergo homolytic cleavage to generate radical intermediates. This can be initiated by light (photoinduced), heat, or radical initiators. jst.go.jp These radical intermediates can then participate in various reactions, such as atom transfer radical addition (ATRA) to olefins. jst.go.jp In a typical ATRA reaction, a radical is generated from an α-bromo carbonyl compound and adds to an alkene, followed by abstraction of a bromine atom from another molecule of the bromo compound to propagate the radical chain and form the final product. jst.go.jp While specific studies on the radical reactions of this compound are not extensively detailed in the provided context, the general principles of radical chemistry of bromoarenes are applicable. For instance, photoinduced ATRA reactions have been developed using various bromo-compounds in the presence of a photosensitizer. jst.go.jp
Cycloaddition Reactions (e.g., Boron Trifluoride-Mediated Cycloaddition)
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. Pyridazine derivatives can be synthesized through inverse electron-demand Diels-Alder (iEDDA) reactions. A notable example is the boron trifluoride (BF₃)-mediated cycloaddition of 3-bromotetrazine with silyl (B83357) enol ethers to produce 3-bromo-pyridazines. organic-chemistry.orguzh.chnih.govuzh.ch
In this reaction, the Lewis acid, boron trifluoride etherate (BF₃·OEt₂), coordinates to the tetrazine, activating it for cycloaddition with the silyl enol ether. organic-chemistry.org The reaction proceeds with high regioselectivity, particularly with 1-monosubstituted silyl enol ethers, leading exclusively to 3-bromo-4-substituted pyridazines. uzh.chnih.govuzh.ch This method is advantageous as it occurs under mild conditions and avoids the harsh reagents often used in traditional pyridazine syntheses. organic-chemistry.org
The reaction has been shown to be robust with a variety of silyl enol ethers, tolerating both electron-rich and electron-poor dienophiles, which underscores the broad applicability of this synthetic strategy. organic-chemistry.org The resulting 3-bromo-pyridazines are valuable intermediates that can be further functionalized via cross-coupling reactions. organic-chemistry.orguzh.chnih.govuzh.ch
The table below presents the substrate scope for the synthesis of various 3-bromo-4-aryl/alkyl-pyridazines via this BF₃-mediated cycloaddition.
| Silyl Enol Ether | Product | Yield (%) |
| (Cyclopent-1-en-1-yloxy)trimethylsilane | 3-Bromo-5,6,7,8-tetrahydrocinnoline | 85 |
| (Cyclohex-1-en-1-yloxy)trimethylsilane | 3-Bromo-5,6,7,8-tetrahydrocinnoline | 92 |
| Trimethyl(1-phenylvinyloxy)silane | 3-Bromo-4-phenylpyridazine | 95 |
| (1-(4-Methoxyphenyl)vinyloxy)trimethylsilane | 3-Bromo-4-(4-methoxyphenyl)pyridazine | 88 |
| (1-(4-Chlorophenyl)vinyloxy)trimethylsilane | 3-Bromo-4-(4-chlorophenyl)pyridazine | 91 |
Data sourced from Schnell et al. (2021). uzh.ch
Role As a Key Synthetic Building Block in Complex Chemical Synthesis
Construction of Intricate Heterocyclic Scaffolds
The ability to readily undergo further chemical modification makes 3-Bromo-6-phenylpyridazine a cornerstone for building more elaborate heterocyclic systems. This includes the fusion of additional rings onto the pyridazine (B1198779) core and the introduction of diverse substituents.
The construction of polycyclic systems containing a pyridazine ring is a key strategy in the exploration of new chemical space for drug discovery and materials science. chemscene.com While direct examples starting from this compound are not extensively documented in readily available literature, its derivatives are logical precursors to a variety of fused heterocycles. For instance, nucleophilic substitution of the bromine atom with hydrazine (B178648) would yield 3-hydrazinyl-6-phenylpyridazine. This intermediate can then undergo cyclization reactions with suitable reagents to form fused triazole rings, leading to the formation of triazolo[4,3-b]pyridazine systems.
Similarly, conversion of the bromo-substituent to an amino group, to form 3-amino-6-phenylpyridazine, opens pathways to other fused systems. Reaction of this amino derivative with α-haloketones is a common method for constructing imidazo[1,2-b]pyridazine (B131497) scaffolds. fluorochem.co.uk These fused bicyclic systems are of significant interest in medicinal chemistry. The general strategies for creating such fused systems often rely on having appropriate functional groups on the pyridazine ring that can participate in ring-closing reactions. researchgate.netbldpharm.com
The bromine atom in this compound is a prime site for derivatization, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of carbon-based and heteroatomic substituents at the 3-position of the pyridazine ring with high regioselectivity.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds. By reacting this compound with various aryl- or heteroaryl-boronic acids, a diverse library of 3-aryl-6-phenylpyridazines can be synthesized. The reactivity of similar substrates, such as 4-bromo-6-chloro-3-phenylpyridazine (B1280439), in Suzuki reactions has been demonstrated, indicating the feasibility of this transformation. fluorochem.co.uk Other significant cross-coupling reactions applicable to this system include the Sonogashira coupling with terminal alkynes to introduce alkynyl moieties, and the Buchwald-Hartwig amination for the installation of nitrogen-based substituents. bldpharm.com
Table 1: Potential Derivatization Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Structure | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | 3-Aryl-6-phenylpyridazine | Medicinal Chemistry, Organic Electronics |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 3-Alkynyl-6-phenylpyridazine | Organic Materials, Synthetic Intermediates |
| Buchwald-Hartwig Amination | Amine (R₂NH) | 3-Amino-6-phenylpyridazine | Medicinal Chemistry, Ligand Synthesis |
| Stille Coupling | Organostannane (R-SnBu₃) | 3-Alkyl/Aryl-6-phenylpyridazine | Complex Molecule Synthesis |
| Heck Coupling | Alkene (CH₂=CHR) | 3-Alkenyl-6-phenylpyridazine | Polymer and Dye Synthesis |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | 3-Cyano-6-phenylpyridazine | Synthetic Intermediates |
These transformations highlight the immense synthetic utility of this compound as a scaffold that can be readily and selectively functionalized to produce a vast array of substituted pyridazines for various applications.
Synthesis of Pyridazine-Fused Polycyclic Systems
Application in the Total Synthesis of Biologically Active Compounds
The pyridazine core is a common feature in many biologically active molecules, exhibiting a wide range of pharmacological properties including cardiovascular, anti-inflammatory, and anticancer effects. acs.org The 6-phenylpyridazine moiety, in particular, has been identified as a key pharmacophore in several classes of bioactive compounds.
This compound serves as an excellent starting material for the synthesis of more complex heterocycles with potential therapeutic applications. Its derivatization allows for the systematic modification of the molecular structure to optimize biological activity. For example, the synthesis of novel pyrazoline derivatives bearing a phenylpyridazine core has been reported. fluorochem.co.uk In this work, 3-hydrazinyl-6-phenylpyridazine, obtained from the corresponding bromo-derivative, was reacted with various chalcones to produce a series of compounds that were screened for their antiproliferative activities against several cancer cell lines. fluorochem.co.uk Some of the synthesized compounds exhibited promising cytotoxic effects and were found to induce apoptosis, demonstrating the value of the 6-phenylpyridazine scaffold in the design of new anticancer agents. fluorochem.co.uk
While the pyridazine scaffold is important in medicinal chemistry, extensive research did not reveal a direct role for this compound as a precursor in the total synthesis of the thiazolyl peptide antibiotic GE2270. The synthesis of complex natural products like GE2270 involves intricate synthetic pathways, and the specific building blocks are highly defined. acs.org Searches for established synthetic routes for GE2270 and related thiazolyl peptides did not identify this compound as a key intermediate.
Precursor for Advanced Heterocycles in Medicinal Chemistry
Development of Novel Organic Materials and Ligands
The electronic and structural properties of the phenyl-substituted pyridazine system make it an attractive component for the development of new functional organic materials and ligands for metal complexes.
Phenyl-substituted nitrogen heterocycles, such as phenylpyridines and their analogs, are widely used as ligands in the design of luminescent metal complexes, particularly for applications in organic light-emitting diodes (OLEDs). chemscene.com These ligands can coordinate with heavy metal ions like iridium(III) and platinum(II) to form highly phosphorescent complexes. researchgate.net The this compound molecule represents an ideal building block for such ligands. The bromine atom provides a convenient point of attachment for further functionalization or for coupling into larger conjugated systems, while the phenylpyridazine core can act as a bidentate or monodentate ligand, influencing the photophysical properties of the resulting metal complex.
Furthermore, the rigid and planar structure of the phenylpyridazine core is suitable for the construction of porous crystalline materials such as covalent organic frameworks (COFs). acs.orgresearchgate.net These materials are synthesized from organic building blocks linked by strong covalent bonds and have potential applications in gas storage, separation, and sensing. The bromo-functionality of this compound allows it to be used as a monomer in polymerization reactions to form well-defined, extended structures.
Table 2: Applications of the Phenylpyridazine Scaffold in Materials Science
| Application Area | Role of Phenylpyridazine Moiety | Key Feature of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Ligand for phosphorescent metal complexes (e.g., Ir(III), Pt(II)) | Bromo-group allows for coupling to other parts of the ligand or polymer backbone. |
| Luminescent Sensors | Forms complexes with metal ions whose luminescence changes upon analyte binding. | Tunable electronic properties through derivatization at the bromo-position. |
| Covalent Organic Frameworks (COFs) | Rigid building block (monomer) for creating porous networks. | Bromo-group acts as a reactive site for polymerization reactions. |
| Coordination Polymers | Ligand connecting metal centers in an extended network. | Provides specific coordination geometry and influences material properties. |
Spectroscopic Characterization and Structural Analysis of 3 Bromo 6 Phenylpyridazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous assignment of proton and carbon environments within a molecule.
¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. In the context of 3-bromo-6-phenylpyridazine, the spectrum reveals distinct signals for the protons on both the pyridazine (B1198779) and phenyl rings. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the phenyl group. For instance, in a related 3-bromo-6-(tert-butoxy)-2-phenylpyridine, the protons on the pyridine (B92270) ring appear at specific chemical shifts, which are crucial for its characterization. rsc.org The analysis of crude reaction solutions containing isomers like 3-bromopyridine (B30812) and 4-bromopyridine (B75155) by ¹H NMR allows for the determination of the percentage of each isomer present. rsc.org The coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J) further aid in determining the relative positions of the protons on the rings.
Table 1: Representative ¹H NMR Data for Pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |
| 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridin-4(1H)-one | CD₃OD | 7.75 (d, J = 7.2 Hz, 1H), 7.56 (m, 2H), 7.38-7.45 (m, 3H), 6.54 (d, J = 2.6 Hz, 1H), 6.43 (dd, J = 7.2 Hz, 2.6 Hz, 1H), 4.17 (m, 4H) | rsc.org |
| 2-Phenylpyridine | CDCl₃ | 8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H) | rsc.org |
| 3-Methyl-2-phenylpyridine | CDCl₃ | 8.56 (d, J = 3.6 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.58 – 7.52 (m, 2H), 7.51 – 7.45 (m, 2H), 7.44 – 7.38 (m, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 2.38 (s, 3H) | rsc.org |
This table presents data for related pyridine structures to illustrate the types of information obtained from ¹H NMR.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For example, carbons attached to the electronegative bromine atom and nitrogen atoms of the pyridazine ring will have characteristic chemical shifts. The signals for the phenyl group carbons can also be assigned based on their substitution pattern. In a similar compound, 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridin-4(1H)-one, the carbon signals are well-resolved and assigned to their respective positions in the molecule. rsc.org
Table 2: Representative ¹³C NMR Data for Pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) | Reference |
| 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridin-4(1H)-one | CD₃OD | 182.5, 154.0, 140.6, 140.5, 130.8, 130.1, 127.6, 117.6, 116.0, 108.0, 67.3 | rsc.org |
| 2-Phenylpyridine | CDCl₃ | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | rsc.org |
| 3-Methyl-2-phenylpyridine | CDCl₃ | 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 | rsc.org |
This table presents data for related pyridine structures to illustrate the types of information obtained from ¹³C NMR.
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are instrumental in making unambiguous assignments of proton and carbon signals, especially for complex derivatives. COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. researchgate.netpolyu.edu.hk These techniques provide a complete picture of the molecular connectivity.
Furthermore, specialized NMR techniques can be employed for kinetic studies. For instance, real-time kinetic NMR methods can monitor chemical or conformational changes by observing the evolution of peak positions and intensities over time during a reaction. nih.gov While ³¹P NMR is specific to phosphorus-containing compounds, analogous kinetic studies using ¹H or ¹³C NMR can be applied to reactions involving this compound to understand reaction mechanisms and rates. The interaction of metal-based drugs with biomolecules, for example, can be studied using various NMR techniques to understand the kinetics and thermodynamics of binding. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) with a separation of two mass units and roughly equal intensity. docbrown.info
Fragmentation analysis provides further structural information. The molecule will break apart in the mass spectrometer in a predictable manner, and the resulting fragment ions are detected. uni-saarland.delibretexts.org Common fragmentation patterns for aromatic and halogenated compounds can help to confirm the structure of this compound. For example, the loss of a bromine radical or the cleavage of the bond between the phenyl and pyridazine rings are expected fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Interpretation |
| [M]⁺ | 234/236 | Molecular ion |
| [M-Br]⁺ | 155 | Loss of a bromine radical |
| [C₆H₅]⁺ | 77 | Phenyl cation |
| [C₄H₃N₂]⁺ | 79 | Pyridazinyl fragment |
This table is illustrative of the expected fragmentation pattern.
Vibrational Spectroscopy (Infrared, IR) and Electronic Absorption Spectroscopy (UV-Vis)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pressbooks.pub For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations of the pyridazine and phenyl rings, and the C-Br stretching vibration. rsc.orgthieme-connect.com The fingerprint region of the IR spectrum, which is unique for every compound, can be used for identification by comparison with a known standard. pressbooks.pub
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netresearchgate.netscience-softcon.de Aromatic compounds like this compound typically exhibit strong absorption bands in the UV region due to π → π* transitions of the conjugated systems of the phenyl and pyridazine rings. The position of the absorption maximum (λmax) can be influenced by the solvent and the presence of substituents.
Table 4: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Absorptions/Signals |
| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C and C=N stretch), <700 (C-Br stretch) |
| UV-Vis (nm) | λmax in the UV region corresponding to π → π* transitions |
This table provides a general overview of the expected spectroscopic features.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, it is possible to determine the precise positions of all atoms in the crystal lattice. bcrec.id This provides accurate information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. researchgate.netmdpi.com The crystal structure of a derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, has been determined, providing detailed structural parameters. nih.gov This technique is invaluable for the unambiguous structural proof of novel compounds and for studying intermolecular interactions in the solid state.
Table 5: Illustrative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value | Reference |
| Crystal system | Triclinic | nih.gov |
| Space group | P-1 | nih.gov |
| a (Å) | 8.1488 (11) | nih.gov |
| b (Å) | 11.2243 (15) | nih.gov |
| c (Å) | 12.6378 (17) | nih.gov |
| α (°) | 64.049 (2) | nih.gov |
| β (°) | 74.184 (2) | nih.gov |
| γ (°) | 84.899 (2) | nih.gov |
Data for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, illustrating the type of information obtained from X-ray crystallography.
Photoelectron Spectroscopy
In a PES experiment, a molecule is irradiated with high-energy photons, causing the ejection of an electron. The kinetic energy of the ejected photoelectron is measured, and from this, the binding energy of the electron can be determined. This binding energy corresponds to the ionization energy required to remove the electron from a specific molecular orbital. The resulting photoelectron spectrum consists of a series of bands, where each band corresponds to the ionization from a different molecular orbital.
For this compound, the photoelectron spectrum is expected to be complex due to the presence of multiple occupied molecular orbitals associated with the pyridazine ring, the phenyl ring, and the bromine atom. The electronic structure is influenced by the interplay of the electron-withdrawing nature of the pyridazine nitrogens and the bromine atom, as well as the π-system of the phenyl group.
Computational studies on related phenylazine molecules, which include phenylpyridazines, have been used to calculate their electronic structures, including ionization potentials and molecular orbital energies. karatekin.edu.tr These theoretical approaches, often employing methods like Density Functional Theory (DFT), can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Such calculations for this compound would be invaluable in interpreting its hypothetical photoelectron spectrum.
The introduction of different substituents onto the this compound framework would lead to predictable shifts in the ionization energies. Electron-donating groups would be expected to lower the ionization energies, while additional electron-withdrawing groups would increase them. These shifts provide detailed information about the electronic effects of the substituents on the molecular orbitals of the parent compound.
Based on general principles and data from related heterocyclic systems, a hypothetical table of the first few vertical ionization energies for this compound can be constructed to illustrate the type of data obtained from a PES experiment. These values are estimations and would require experimental verification.
Table 1: Hypothetical Vertical Ionization Energies for this compound
| Molecular Orbital | Predominant Character | Estimated Vertical Ionization Energy (eV) |
| HOMO | π (Phenyl/Pyridazine) | 8.5 - 9.5 |
| HOMO-1 | n (Nitrogen lone pair) | 9.0 - 10.0 |
| HOMO-2 | n (Nitrogen lone pair) | 9.5 - 10.5 |
| HOMO-3 | π (Phenyl/Pyridazine) | 10.0 - 11.0 |
| HOMO-4 | σ / Br (lone pair) | 10.5 - 11.5 |
Further research involving experimental photoelectron spectroscopy of this compound and its derivatives, in conjunction with high-level theoretical calculations, would be necessary to provide a definitive understanding of their electronic structure.
Computational Chemistry and Mechanistic Investigations of 3 Bromo 6 Phenylpyridazine Reactivity
Quantum Mechanical Studies for Understanding Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For pyridazine (B1198779) derivatives, these studies provide a quantitative picture of the electron distribution and orbital energies, which are crucial determinants of chemical reactivity. researchgate.netresearchgate.net Methods like Density Functional Theory (DFT) are popularly used to probe the structures, reactivity, and selectivity of such molecules. gsconlinepress.com
Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. researchgate.net The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's stability and reactivity. researchgate.netgsconlinepress.com A smaller energy gap generally implies higher reactivity. gsconlinepress.com Other calculated parameters such as dipole moment (μ), electronegativity (χ), and global hardness (η) further characterize the molecule's electronic nature and potential for interaction. researchgate.net
| Descriptor | Symbol | Significance in Reactivity |
|---|---|---|
| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| Energy Gap | ΔE | Relates to chemical stability and reactivity; a smaller gap often correlates with higher reactivity. |
| Dipole Moment | μ | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Global Hardness | η | Measures resistance to change in electron distribution; lower hardness implies higher reactivity. gsconlinepress.com |
| Global Softness | S | The reciprocal of hardness; higher softness indicates higher reactivity. gsconlinepress.com |
Density Functional Theory (DFT) is a powerful computational method for elucidating the detailed pathways of chemical reactions. gsconlinepress.comresearchgate.net For 3-Bromo-6-phenylpyridazine, DFT calculations can map the potential energy surface for various transformations, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. rsc.orgacs.org These calculations identify the geometries of reactants, products, and, crucially, the transition states (TS) and intermediates that connect them. acs.orgresearchgate.net
By calculating the energy of the transition state, chemists can determine the activation energy barrier for a reaction, which is a key factor governing the reaction rate. acs.org For instance, in the SNAr reaction of a related 5-bromo-1,2,3-triazine (B172147) with phenols, DFT calculations revealed a concerted mechanism, bypassing the formation of a traditional Meisenheimer complex. acs.org Similarly, for reactions involving this compound, DFT could be used to predict whether a reaction proceeds through a stepwise or concerted pathway and to identify the rate-limiting step. acs.org The choice of functional and basis set, such as B3LYP or ωB97XD with a basis set like 6-311G(d,p), is crucial for obtaining accurate results that align with experimental observations. researchgate.nettubitak.gov.tr
A significant challenge in the functionalization of heteroaromatic compounds is controlling the regioselectivity—the specific position at which a reaction occurs. Computational chemistry provides robust tools for predicting this outcome. For di-substituted pyridazines, such as a hypothetical dihalo-6-phenylpyridazine, predicting the site of a Suzuki-Miyaura coupling reaction is a common problem. rsc.org
The Houk 'distortion-interaction' model, implemented using DFT calculations, is one approach to predict site-selectivity. rsc.org This model analyzes the activation energies for the oxidative addition of the palladium catalyst to different C-X bonds (where X is a halogen). The selectivity is determined by the difference in these activation energies (δΔE). rsc.org For pyridazine derivatives, factors such as the nature of the halogen (bromo vs. chloro) and the position on the ring (e.g., C3 vs. C5) significantly influence reactivity. For example, in 3-chloro-5-bromo-6-phenylpyridazine, the Suzuki-Miyaura coupling occurs selectively at the C5 position, which can be rationalized through computational modeling. rsc.org Frontier molecular orbital (FMO) theory can also be used to predict preferred coupling positions by analyzing the orbital coefficients at different atomic sites, though transition state stability studies often provide more accurate predictions. researchgate.net
Aromaticity is a key concept that describes the unusual stability and reactivity of cyclic, planar, conjugated systems. For heterocyclic compounds like pyridazine, the degree of aromaticity influences its chemical behavior. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify aromaticity. tubitak.gov.trias.ac.in It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. tubitak.gov.trscispace.com
A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity; the more negative the value, the more aromatic the ring. ias.ac.in Conversely, a positive value suggests anti-aromaticity, and a value near zero implies a non-aromatic system. ias.ac.in Studies on diazabenzenes (pyridazine, pyrimidine, and pyrazine) show that their aromaticity is less than that of benzene (B151609) but can be modulated by substituents. tubitak.gov.trtubitak.gov.tr Electron-withdrawing groups, for instance, have been shown to enhance the aromaticity of the parent diazabenzene ring. tubitak.gov.tr NICS calculations, typically performed at the ring center (NICS(0)) and at a point 1 Å above it (NICS(1)), provide quantitative data on the local aromaticity of the pyridazine ring within the this compound molecule. ias.ac.inresearchgate.net
| Compound | NICS(0) | NICS(1) | Relative Aromaticity |
|---|---|---|---|
| Benzene | -9.7 | -10.2 | Highly Aromatic |
| Pyrimidine (1,3-diazabenzene) | -6.1 | -8.2 | Aromatic |
| Pyrazine (1,4-diazabenzene) | -5.6 | -7.9 | Aromatic |
| Pyridazine (1,2-diazabenzene) | -4.1 | -6.8 | Less Aromatic than other diazines |
Theoretical Prediction of Regioselectivity and Stereoselectivity
Molecular Dynamics and Conformation Analysis
While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations provide a picture of how a molecule moves and changes shape over time. nih.gov An MD simulation calculates the forces on each atom and uses them to model atomic motion, resulting in a trajectory that is essentially a molecular movie. nih.gov For this compound, MD simulations can explore its conformational landscape.
Elucidation of Reaction Kinetics and Thermodynamics through Computational Modeling
Computational modeling is a powerful tool for quantitatively understanding the kinetics (how fast a reaction proceeds) and thermodynamics (the energy changes involved) of chemical reactions. nih.gov By calculating the potential energy surface for a reaction, as described in section 6.1.1, key thermodynamic and kinetic parameters can be extracted. researchgate.net
The kinetics are governed by the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. nih.gov According to Transition State Theory, the reaction rate constant (k) is exponentially dependent on this barrier. researchgate.net Computational models can calculate these barriers, allowing for the comparison of different reaction pathways and the prediction of which will be faster. researchgate.netacs.org For example, DFT calculations can determine whether a Suzuki coupling or a nucleophilic substitution on this compound would be kinetically more favorable under specific conditions.
| Parameter | Symbol | Value (kcal/mol) | Interpretation |
|---|---|---|---|
| Activation Free Energy | ΔG‡ | +25 | The kinetic barrier to the reaction; a higher value means a slower reaction. |
| Reaction Free Energy | ΔGrxn | -15 | The overall thermodynamic driving force; a negative value indicates a spontaneous reaction. |
| Energy of Intermediate | ΔEint | +5 | The energy of a stable intermediate relative to reactants. |
In Silico Screening for Novel Reaction Pathways and Catalyst Design
Beyond analyzing known reactions, computational chemistry enables the discovery of new chemical transformations and the design of better catalysts. This process, known as in silico screening, uses computational models to evaluate large numbers of potential reactions or catalysts before any experiments are performed, saving significant time and resources. acs.org
For this compound, in silico methods could be used to screen for novel coupling partners or to explore entirely new reaction pathways that have not yet been considered. nih.gov For example, computational tools can predict the reactivity of various C-H bonds on the molecule, suggesting possibilities for direct C-H functionalization reactions. diva-portal.org
Furthermore, computational chemistry is instrumental in catalyst design. For palladium-catalyzed reactions involving this compound, DFT calculations can be used to study how different phosphine (B1218219) ligands affect the efficiency and selectivity of the catalyst. rsc.org By modeling the transition states of the key catalytic steps (e.g., oxidative addition, reductive elimination) with different ligands, researchers can identify ligand properties that lead to lower activation barriers and improved reaction outcomes. This rational, computer-aided approach accelerates the development of new and more effective catalytic systems for the synthesis and functionalization of pyridazine derivatives. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-6-phenylpyridazine, and how are they optimized for yield and purity?
- Methodology : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated pyridazine precursors and phenyl boronic acids. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent optimization (DMSO or THF), and temperature control (80–100°C). Post-reaction purification involves column chromatography with silica gel and recrystallization from chloroform/DMSO mixtures .
- Validation : Confirm purity (>97%) via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) in a fume hood due to potential toxicity and irritation. Avoid prolonged exposure to moisture or light.
- Storage : Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent decomposition. Stability tests show <5% degradation over 6 months under these conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identify key functional groups (e.g., C-Br stretch at ~560 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
- NMR Analysis : Assign aromatic protons and confirm substitution patterns using NOESY or COSY for spatial correlations. Integrate peaks to verify stoichiometry .
- Mass Spectrometry : Use EI-MS or ESI-MS to detect molecular ion peaks (m/z ~236 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting NMR or MS data be resolved when synthesizing this compound derivatives?
- Contradiction Analysis : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts). For ambiguous MS fragments, employ tandem MS/MS to trace decomposition pathways. Cross-validate with alternative techniques like X-ray crystallography if crystals are obtainable .
- Case Study : A 2024 study observed discrepancies in HRMS peaks for brominated analogs; isotopic pattern analysis (³⁵Cl/³⁷Cl vs. ⁷⁹Br/⁸¹Br) resolved misassignments .
Q. What strategies mitigate side reactions (e.g., debromination) during functionalization of this compound?
- Optimization : Use mild bases (K₂CO₃ instead of NaOH) and low temperatures (0–25°C) for nucleophilic substitutions. For Pd-catalyzed reactions, add ligands (e.g., XPhos) to suppress β-hydride elimination. Monitor reaction progress via TLC (hexane/EtOAc 4:1) .
- Byproduct Identification : LC-MS and GC-MS can detect debrominated products (e.g., phenylpyridazine). Quench reactions at 80% conversion to minimize side products .
Q. How does the electronic nature of the phenyl group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : Electron-donating groups (e.g., -OMe) on the phenyl ring increase electron density at the pyridazine core, accelerating oxidative addition in Pd-catalyzed couplings. Hammett plots correlate substituent effects with reaction rates.
- Experimental Design : Synthesize analogs with para-substituted phenyl groups (e.g., -NO₂, -Me) and compare yields in Suzuki reactions. DFT studies (NBO analysis) further elucidate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
